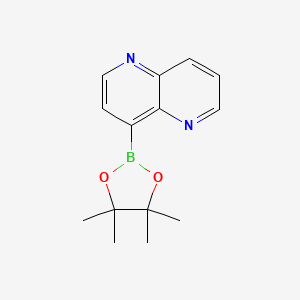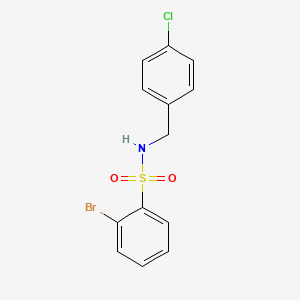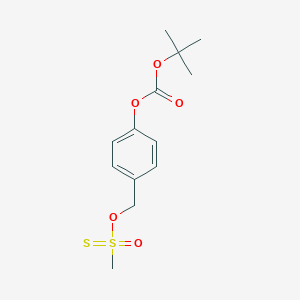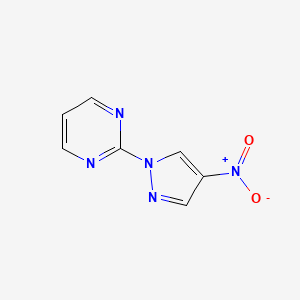
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the nitro group on the pyrazole ring can significantly influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitro-1H-pyrazole with a pyrimidine derivative under suitable conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or acetonitrile. The temperature and reaction time can vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole or pyrimidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Amino-1H-pyrazol-1-yl)pyrimidine, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(1H-Pyrazol-1-yl)pyrimidine: Lacks the nitro group, which can affect its reactivity and biological activity.
4-(1H-Pyrazol-1-yl)pyrimidine: Positional isomer with different chemical properties.
2-(4-Amino-1H-pyrazol-1-yl)pyrimidine: Reduction product of the nitro compound with distinct biological activities.
Uniqueness
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
特性
分子式 |
C7H5N5O2 |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
2-(4-nitropyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-4-10-11(5-6)7-8-2-1-3-9-7/h1-5H |
InChIキー |
NUBARTSFBBOYFD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


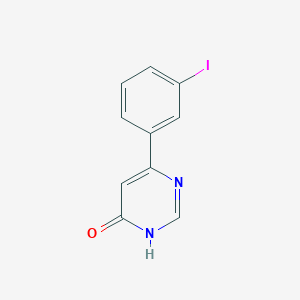
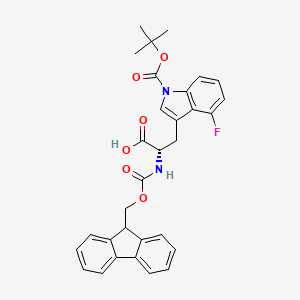
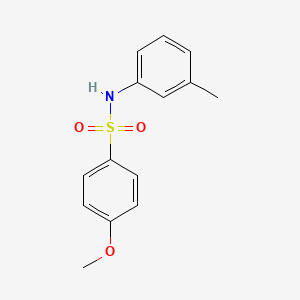
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
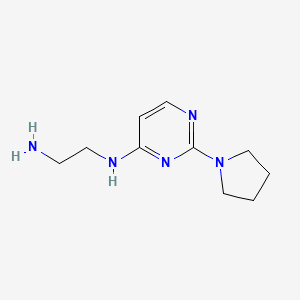
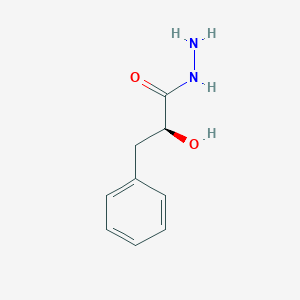
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
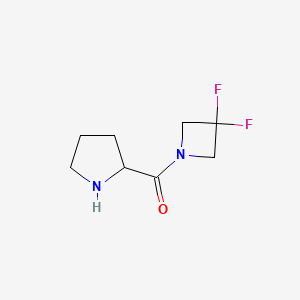

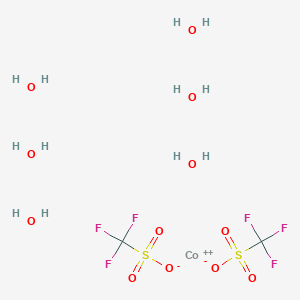
![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)
